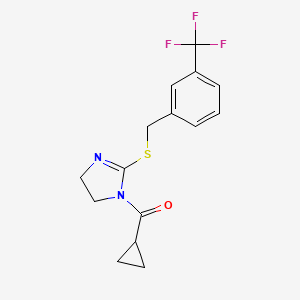

cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (hereafter referred to as Compound X) is a structurally complex molecule featuring a cyclopropane ring, a trifluoromethylbenzylthio group, and a 4,5-dihydroimidazole core. The cyclopropane moiety contributes to steric rigidity and metabolic stability, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation . The dihydroimidazole ring provides a basic nitrogen center, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

cyclopropyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2OS/c16-15(17,18)12-3-1-2-10(8-12)9-22-14-19-6-7-20(14)13(21)11-4-5-11/h1-3,8,11H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDWNBDZHXZKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the imidazole ring would produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparasitic Activity

Research indicates that compounds similar to cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant antiparasitic properties. For instance, derivatives with a trifluoromethyl group have shown potent activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis . In vitro studies have demonstrated nanomolar activities against these pathogens, suggesting potential therapeutic applications in treating parasitic infections.

1.2 Antifungal Properties

Cyclopropyl derivatives have been associated with enhanced antifungal activities. A study highlighted that compounds containing the trifluoromethyl group displayed improved efficacy against various fungal strains compared to traditional antifungal agents . The structure-activity relationship (SAR) analyses indicate that the presence of specific substituents significantly influences the antifungal potency.

Agrochemical Applications

2.1 Fungicides

The compound's structural characteristics make it a candidate for development as an agricultural fungicide. Research has shown that derivatives of cyclopropyl compounds can outperform established fungicides in inhibiting fungal growth, particularly against pathogens affecting crops . The promising results in laboratory settings suggest potential for field applications.

2.2 Insecticides

There is ongoing research into the use of similar compounds as insecticides. The trifluoromethyl group is known to enhance biological activity, making these compounds attractive for developing new pest control agents .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The incorporation of the trifluoromethyl group is crucial for enhancing biological activity and is often achieved through specific reaction conditions that favor the formation of stable intermediates.

Case Studies

Mechanism of Action

The mechanism of action of cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to certain proteins, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

These analogs were selected based on shared functional groups (e.g., imidazole derivatives, trifluoromethyl substituents) and reported biological activities.

Table 1: Key Structural and Functional Comparisons

Structural and Physicochemical Differences

- Trifluoromethyl Group: The 3-(trifluoromethyl)benzylthio group in Compound X enhances metabolic stability compared to non-fluorinated thioethers (e.g., phenylthio in the imidazoline analog) due to the electron-withdrawing effect of CF3 .

- Cyclopropane vs. Aromatic Rings: The cyclopropane methanone group in Compound X introduces steric constraints absent in simpler imidazole derivatives, which may limit off-target interactions but reduce bioavailability compared to less rigid analogs .

Pharmacokinetic Predictions

- LogP : Compound X’s predicted LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. This is higher than the benzimidazole analog [4a] (LogP 2.9) but lower than the trifluoromethyl-imidazole (LogP 4.1), which may suffer from excessive tissue accumulation .

- Metabolic Stability: The trifluoromethyl group and cyclopropane are likely to slow hepatic degradation compared to non-fluorinated analogs, as seen in COX-2 inhibitors with similar substituents .

Biological Activity

Cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure

The compound's structure is characterized by:

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Thioether linkage : The presence of a sulfur atom enhances lipophilicity and may contribute to biological activity.

- Trifluoromethyl group : This moiety often enhances metabolic stability and biological potency.

Antimicrobial Activity

Research has indicated that compounds containing thiazole or imidazole rings exhibit significant antimicrobial properties. For instance:

- A study evaluated various imidazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Cyclopropyl derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations.

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cyclopropyl derivative | S. aureus | 12.5 | |

| Cyclopropyl derivative | E. coli | 25 |

Antifungal Activity

The compound's antifungal potential has also been explored:

- In vitro studies have shown that similar compounds exhibit antifungal activity against species such as Candida albicans, with some derivatives achieving MIC values lower than those of standard antifungals .

Anticancer Activity

The anticancer properties of cyclopropyl derivatives are particularly noteworthy:

- A recent study reported that compounds with a similar structure exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclopropyl derivative | MCF-7 | 22.54 | |

| Cyclopropyl derivative | A549 | 5.08 |

Case Studies

- Antibacterial Study : A series of cyclopropyl derivatives were synthesized and tested against a panel of bacterial strains. The results demonstrated that modifications to the thioether group significantly enhanced antibacterial activity, particularly against resistant strains like MRSA .

- Cytotoxicity Evaluation : In a comparative study, cyclopropyl derivatives were assessed for their cytotoxic effects on human cancer cell lines. The most active compounds displayed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing cyclopropyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is commonly employed:

Core Imidazole Formation : React substituted benzyl thiols with 4,5-dihydro-1H-imidazole precursors under basic conditions (e.g., anhydrous K₂CO₃ in acetone) to form the thioether linkage .

Cyclopropane Functionalization : Introduce the cyclopropane moiety via nucleophilic acyl substitution using cyclopropanecarbonyl chloride. Optimize yields by controlling temperature (cold stirring for 5–6 hours) and stoichiometry (1:2 molar ratio of imidazole to acylating agent) .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (ethanol is preferred for high-purity solids) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethylbenzyl thioether protons at δ 3.5–4.5 ppm) and cyclopropane ring integrity .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., imidazole ring puckering) via single-crystal analysis, as demonstrated for analogous imidazole derivatives .

- Exact Mass Spectrometry : Confirm molecular formula using high-resolution MS (e.g., observed m/z 262.0388 for related imidazole-thioether compounds) .

- Melting Point Analysis : Compare with literature values (e.g., 120–135°C for substituted imidazole derivatives) to assess purity .

Q. What in vitro/in vivo models are suitable for preliminary biological activity assessment?

- Methodological Answer :

- Anti-inflammatory Testing : Use the carrageenan-induced paw edema model in Wistar rats. Administer 100 mg/kg of the compound orally, and measure edema volume reduction at 1- and 3-hour intervals using a plethysmometer .

- Antimicrobial Screening : Employ the disk diffusion assay against Gram-positive (e.g., Bacillus subtilis) and fungal pathogens (e.g., Candida albicans), with ciprofloxacin/clotrimazole as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the imidazole core?

- Methodological Answer :

- Variable Substituent Libraries : Synthesize derivatives with modified R groups (e.g., electron-withdrawing -NO₂ or bulky cycloalkyl) at the imidazole 2-position. Use the physicochemical data table from analogous compounds (e.g., molecular weight, % yield, melting points) to correlate substituent properties with activity .

- Biological Assay Correlation : Test derivatives in dose-response models (e.g., IC₅₀ determination in inflammation assays) to identify critical substituents for potency .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Purity Verification : Re-examine contradictory compounds via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .

- Conformational Analysis : Use 2D NMR (NOESY) or X-ray crystallography to detect unanticipated conformations (e.g., cyclopropane ring strain) that may alter binding .

- Alternative Assay Validation : Confirm activity in secondary models (e.g., COX-2 enzyme inhibition for anti-inflammatory claims) to validate primary data .

Q. How can advanced spectroscopic methods address conformational challenges in the cyclopropane-imidazole system?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to analyze ring-flipping dynamics in the 4,5-dihydroimidazole moiety .

- X-ray Crystallography : Resolve spatial arrangements of the cyclopropane and trifluoromethylbenzyl groups, as demonstrated for structurally related imidazole derivatives .

Q. What methodologies enable precise quantification of metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity between structurally similar analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.